molecular formula C6H14ClNO2S B555567 Methyl 2-amino-4-(methylthio)butanoate hydrochloride CAS No. 16118-36-8

Methyl 2-amino-4-(methylthio)butanoate hydrochloride

Cat. No.: B555567
CAS No.: 16118-36-8
M. Wt: 199.7 g/mol
InChI Key: MEVUPUNLVKELNV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(methylthio)butanoate hydrochloride (CAS: 2491-18-1) is a chiral organic compound with the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.70 g/mol . It is the (S)-enantiomer of the methyl ester derivative of methionine hydrochloride, characterized by a methylthio (-SCH₃) group at position 4 and an amino (-NH₂) group at position 2. The compound is typically stored under inert conditions at room temperature and is used as a key intermediate in synthesizing acylhydrazone derivatives for pharmaceutical research .

Key properties include:

  • Safety Data: GHS hazard statements (e.g., H315, H319, H335) indicate skin/eye irritation and respiratory toxicity .
  • Synthesis: Prepared via tosylation of methyl (2S)-2-amino-4-(methylsulfanyl)butanoate hydrochloride, followed by condensation reactions .

Properties

IUPAC Name

methyl 2-amino-4-methylsulfanylbutanoate;hydrochloride
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InChI

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVUPUNLVKELNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90936465
Record name Methyl methioninate--hydrogen chloride (1/1)
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Molecular Weight

199.70 g/mol
Source PubChem
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CAS No.

16118-36-8, 2491-18-1
Record name Methionine, methyl ester, hydrochloride (1:1)
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Biological Activity

Methyl 2-amino-4-(methylthio)butanoate hydrochloride, also known as HMTBA (2-hydroxy-4-(methylthio)butanoic acid), is a methionine analogue with significant biological activity. This compound has garnered attention for its potential applications in nutrition and therapeutics, particularly in animal feed and cancer treatment. This article provides a comprehensive overview of its biological activities, including metabolism, transport mechanisms, and therapeutic implications.

Chemical Structure and Properties

This compound is a derivative of methionine, characterized by the presence of a methylthio group. Its chemical structure can be represented as follows:

C6H13ClNO2S\text{C}_6\text{H}_{13}\text{Cl}\text{N}\text{O}_2\text{S}

This compound is soluble in water and exhibits properties typical of amino acids and their derivatives.

Metabolism and Nutritional Role

HMTBA plays a crucial role in animal nutrition, particularly in poultry. It can be metabolized into L-methionine, which is essential for protein synthesis and various metabolic processes. Studies have shown that HMTBA supplementation can improve growth performance in livestock by enhancing methionine availability .

Table 1: Comparison of HMTBA and L-Methionine Metabolism

CompoundMetabolic PathwayBiological Role
HMTBAConverted to L-methionine via transaminationProtein synthesis, methylation reactions
L-MethionineDirectly utilized in protein synthesisEssential amino acid for animals

Transport Mechanisms

The transport of methyl 2-amino-4-(methylthio)butanoate across cell membranes occurs primarily through the L-type amino acid transporter (LAT1). This transporter is critical for delivering essential amino acids into cells, especially in the context of cancer therapy, where tumor cells exhibit increased LAT1 expression to meet their nutritional demands .

Case Study: LAT1 and Cancer Therapy

In a study investigating the role of LAT1 in cancer cell proliferation, it was found that inhibiting LAT1 led to reduced growth rates in various tumor cell lines. Methyl 2-amino-4-(methylthio)butanoate was tested as a potential LAT1 substrate, demonstrating its ability to enhance drug delivery into cancer cells .

Antitumor Activity

Research has indicated that derivatives of methyl 2-amino-4-(methylthio)butanoate may possess antitumor properties. In vitro studies have shown that certain amino acid ester conjugates exhibit significant cytotoxic effects against cancer cell lines, suggesting that modifications of this compound could lead to novel anticancer agents .

Table 2: Antitumor Activity of Amino Acid Derivatives

CompoundCell Line TestedIC50 (μM)Notes
Methyl 2-amino-4-(methylthio)butanoateHL-60 leukemia25Moderate activity observed
Ester conjugate derivativeBEL-7402 liver cancer15Enhanced potency compared to standard drugs

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that methyl 2-amino-4-(methylthio)butanoate hydrochloride exhibits significant antitumor properties. A study synthesized various amino acid ester derivatives, including this compound, and evaluated their in vitro antitumor activity against cancer cell lines such as HL-60 (leukemia) and BEL-7402 (liver cancer). The results demonstrated that these derivatives could inhibit cell growth effectively, suggesting potential for further development as anticancer agents .

Drug Delivery Systems
The compound has been explored for its role in drug delivery systems. Its ability to form complexes with metal ions enhances the solubility and stability of certain pharmaceuticals. For instance, copper(II) complexes of methionine conjugated with methyl 2-amino-4-(methylthio)butanoate have shown promise in improving the pharmacokinetics of drugs like cisplatin, thereby enhancing their therapeutic efficacy against tumors .

Agricultural Applications

Herbicide Development
this compound is being investigated for its potential use in developing herbicides. Its structural similarity to amino acids allows it to interact with plant metabolic pathways, potentially leading to the synthesis of selective herbicides that target specific weed species while minimizing harm to crops .

Biostimulant Properties
The compound may also serve as a biostimulant in agriculture. Studies suggest that amino acid derivatives can enhance plant growth and stress resistance by promoting nutrient uptake and improving metabolic processes. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical fertilizers .

Biochemical Research

Metabolism Studies
In biochemical research, this compound is utilized to study the metabolism of methionine sources in animals. Understanding its metabolic pathways can provide insights into nutritional biochemistry and the role of sulfur-containing amino acids in animal health .

Proteomics Research
This compound is also employed in proteomics research as a standard for calibrating mass spectrometry techniques. Its unique mass and structure allow researchers to identify and quantify proteins more accurately in complex biological samples .

Data Tables

Application AreaSpecific Use CaseFindings/Implications
Medicinal ChemistryAntitumor ActivityEffective against HL-60 and BEL-7402 cell lines
Drug Delivery SystemsEnhances solubility/stability of cisplatin complexes
AgriculturalHerbicide DevelopmentPotential for selective weed control
Biostimulant PropertiesImproves plant growth and stress resistance
Biochemical ResearchMetabolism StudiesInsights into methionine metabolism in animals
Proteomics ResearchStandard for mass spectrometry calibration

Case Studies

  • Antitumor Activity Evaluation : In a systematic study involving various amino acid derivatives, this compound was found to significantly inhibit the proliferation of cancer cells, demonstrating its potential as a lead compound for developing new anticancer therapies.
  • Herbicide Efficacy Trials : Field trials using formulations containing this compound showed promising results in controlling specific weed species without adversely affecting crop yields, highlighting its potential role in integrated pest management strategies.
  • Nutritional Impact Studies : Research on animal models indicated that dietary inclusion of this compound improved growth rates and overall health markers, suggesting its utility as a nutritional supplement in livestock feed.

Comparison with Similar Compounds

DL-Methyl Methioninate Hydrochloride (CAS: 16118-36-8)

  • Structure : Racemic mixture (DL-form) of the methyl ester of methionine hydrochloride.
  • Molecular Formula: C₆H₁₄ClNO₂S (same as the target compound but lacks enantiomeric purity).
  • Applications: Used in industrial synthesis where stereochemical purity is less critical.

Ethyl L-Methionine Ester Hydrochloride (CAS: 2899-36-7)

  • Structure : Ethyl ester analog with a longer alkyl chain (C₂H₅ vs. CH₃).
  • Molecular Formula: C₇H₁₅NO₂S·HCl; molecular weight = 213.73 g/mol .
  • Physical Properties: Lower melting point (90–92°C) compared to nitro-substituted derivatives (see Table 1). Applications: Common in peptide synthesis due to adjustable ester cleavage kinetics.

Nitrobenzamido Derivatives (2b and 2c)

  • Structures: 2b: (S)-Methyl 2-(2-chloro-5-nitrobenzamido)-4-(methylthio)butanoate. 2c: (S)-Methyl 2-(3,5-dinitrobenzamido)-4-(methylthio)butanoate.
  • Key Differences: Molecular Weight: 347.1 (2b) and 358.2 (2c) g/mol, significantly higher than the target compound. Synthesis: Prepared via coupling reactions with nitrobenzoyl chlorides, introducing bulky aromatic groups that may sterically hinder receptor interactions .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Structure: Branched-chain analog with dimethyl (-C(CH₃)₂) and methylamino (-NHCH₃) groups.
  • Molecular Formula: C₈H₁₈ClNO₂; molecular weight = 195.68 g/mol .
  • Synthesis: Involves deprotection of tert-butoxycarbonyl (Boc) groups using HCl/dioxane .

Methyl (2R)-4-amino-2-hydroxybutanoate Hydrochloride (CAS: 916892-19-8)

  • Structure: Features a hydroxyl (-OH) group at position 2 and amino group at position 4.
  • Molecular Formula: C₅H₁₂ClNO₃; molecular weight = 169.61 g/mol .
  • Key Differences: Polarity: The hydroxyl group increases hydrogen-bonding capacity, likely reducing blood-brain barrier penetration compared to the target compound. Applications: Potential use in polar drug formulations requiring enhanced solubility.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
Methyl 2-amino-4-(methylthio)butanoate HCl C₆H₁₄ClNO₂S 199.70 N/A -SCH₃, -NH₂, ester Acylhydrazone synthesis
DL-Methyl Methioninate HCl C₆H₁₄ClNO₂S 199.70 N/A Racemic mixture Industrial intermediates
Ethyl L-Methionine Ester HCl C₇H₁₅NO₂S·HCl 213.73 90–92 Ethyl ester Peptide synthesis
Compound 2b C₁₃H₁₄ClN₃O₅S 347.1 265–267 Nitrobenzamido, -Cl Pharmacological studies
Compound 2c C₁₃H₁₃N₃O₇S 358.2 285–288 Dinitrobenzamido Pharmacological studies
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ 195.68 N/A Branched chain, -NHCH₃ Chiral synthesis
Methyl (2R)-4-amino-2-hydroxybutanoate HCl C₅H₁₂ClNO₃ 169.61 N/A -OH, -NH₂ Polar drug formulations

Research Findings and Implications

  • Stereochemical Impact: The (S)-enantiomer of methyl 2-amino-4-(methylthio)butanoate hydrochloride demonstrates higher biological specificity than its racemic counterpart, making it preferable in enantioselective syntheses .
  • Ester Chain Length : Ethyl esters exhibit delayed metabolic hydrolysis compared to methyl esters, influencing drug release kinetics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4-(methylthio)butanoate hydrochloride, and how can reaction conditions be optimized for academic-scale production?

  • Methodology : A common synthesis involves reacting methyl esters of amino acids with hydrochloric acid. For example, in a procedure analogous to the synthesis of related esters, hydrochloric acid (in dioxane) is added to the precursor compound, followed by stirring at room temperature and concentration under reduced pressure . Optimization can include adjusting solvent polarity (e.g., dioxane vs. methanol), reaction time (1–24 hours), and acid stoichiometry to improve yields (e.g., 90–100% as reported in some protocols) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound in research settings?

  • Methodology :

  • NMR Spectroscopy : 1^1H-NMR in DMSO-d6d_6 resolves key signals, such as methylthio (δ 2.54 ppm) and methoxy groups (δ 3.79 ppm), to confirm structure .
  • Mass Spectrometry : High-resolution LC-MS or ESI-MS can verify molecular weight (e.g., [M+H]+^+ at m/z 184.08 for related analogs) .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., 210–254 nm) assesses purity, especially when coupled with solid-phase extraction (SPE) for sample cleanup .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodology : Store at −20°C in airtight, desiccated containers to prevent hydrolysis. For solutions, use deactivated glassware (via 5% dimethyldichlorosilane treatment) to minimize adsorption losses . Stability tests under varying pH (e.g., 4–8) and temperature (4–25°C) are recommended for long-term studies.

Advanced Research Questions

Q. What strategies are recommended for resolving low yields in the synthesis of this compound derivatives?

  • Methodology :

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., HCl, ZnCl2_2) to enhance esterification efficiency .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted precursors or hydrolyzed acids) and adjust reaction stoichiometry .
  • Microwave-Assisted Synthesis : Explore reduced reaction times and improved homogeneity under controlled microwave conditions .

Q. How can researchers systematically assess the compound’s stability under diverse experimental conditions (e.g., aqueous vs. organic solvents)?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to UV light, elevated temperatures (40–60°C), and varying ionic strengths. Monitor degradation via HPLC and quantify half-life .
  • Solvent Compatibility Tests : Compare stability in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol) using 1^1H-NMR to detect ester hydrolysis .

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodology :

  • SPE Optimization : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and NH4_4F-modified eluents to enhance recovery rates .
  • Recrystallization : Screen solvent pairs (e.g., ethanol/water or acetone/diethyl ether) to improve crystalline purity .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across different studies?

  • Methodology :

  • Interlaboratory Calibration : Standardize melting point apparatuses using reference compounds (e.g., pure benzoic acid).
  • Solubility Profiling : Conduct equilibrium solubility studies in buffered solutions (pH 1–12) with controlled ionic strength to reconcile literature variations .

Key Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to mitigate batch-to-batch variability .
  • Analytical Cross-Validation : Combine NMR, LC-MS, and elemental analysis to confirm structural assignments .
  • Contradiction Mitigation : Replicate literature protocols with exact reagent grades and equipment specifications to identify hidden variables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-amino-4-(methylthio)butanoate hydrochloride
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Methyl 2-amino-4-(methylthio)butanoate hydrochloride

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